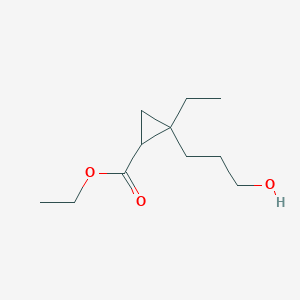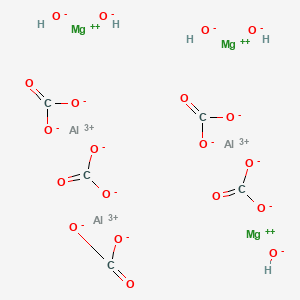
Trialuminum;trimagnesium;pentacarbonate;pentahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium magnesium carbonate is a compound that combines aluminium, magnesium, and carbonate ions. It is often used in various applications due to its unique properties, such as its ability to neutralize acids and its role as a stabilizer in certain chemical reactions. This compound is commonly found in antacids and other pharmaceutical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of aluminium magnesium carbonate typically involves the reaction of aluminium hydroxide, magnesium hydroxide, and carbon dioxide. One common method is the mechanochemical method, which uses mechanical energy to induce chemical reactions. This method involves mixing aluminium hydroxide, magnesium hydroxide, and carbon dioxide under specific conditions to form the desired compound .
Industrial Production Methods
In industrial settings, aluminium magnesium carbonate can be produced through coprecipitation and hydrothermal methods. These methods involve the reaction of aluminium and magnesium salts with carbonate ions under controlled temperature and pressure conditions. The coprecipitation method is often preferred due to its simplicity and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminium magnesium carbonate undergoes several types of chemical reactions, including:
Neutralization Reactions: It reacts with acids to form salts, water, and carbon dioxide.
Decomposition Reactions: When heated, it decomposes to form aluminium oxide, magnesium oxide, and carbon dioxide.
Common Reagents and Conditions
Acids: Common acids used in reactions with aluminium magnesium carbonate include hydrochloric acid and sulfuric acid.
Heat: Decomposition reactions typically require heating to high temperatures.
Major Products
Salts: The reaction with acids produces salts such as aluminium chloride and magnesium chloride.
Oxides: Decomposition reactions yield aluminium oxide and magnesium oxide.
Wissenschaftliche Forschungsanwendungen
Aluminium magnesium carbonate has a wide range of scientific research applications, including:
Biology: In biological research, it is used to study the effects of magnesium and aluminium ions on biological systems.
Wirkmechanismus
The mechanism of action of aluminium magnesium carbonate primarily involves its ability to neutralize acids. When ingested, it reacts with hydrochloric acid in the stomach to form carbon dioxide, water, and salts, thereby reducing stomach acidity . This neutralization reaction helps relieve symptoms of heartburn and indigestion. Additionally, the compound can inhibit the activity of pepsin, an enzyme involved in protein digestion, further reducing stomach acidity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Carbonate: Like aluminium magnesium carbonate, calcium carbonate is used as an antacid and in the production of lightweight materials.
Magnesium Hydroxide: This compound is also used as an antacid and has similar neutralizing properties.
Aluminium Hydroxide: It is commonly used in combination with magnesium carbonate in antacids to balance the effects of both compounds.
Uniqueness
Aluminium magnesium carbonate is unique in its ability to combine the properties of both aluminium and magnesium compounds. This combination allows it to provide effective acid neutralization while minimizing side effects such as constipation or diarrhea, which are common with other antacids . Additionally, its role as a stabilizer in chemical reactions and its applications in lightweight materials make it a versatile and valuable compound in various fields.
Eigenschaften
Molekularformel |
C5H5Al3Mg3O20 |
|---|---|
Molekulargewicht |
538.94 g/mol |
IUPAC-Name |
trialuminum;trimagnesium;pentacarbonate;pentahydroxide |
InChI |
InChI=1S/5CH2O3.3Al.3Mg.5H2O/c5*2-1(3)4;;;;;;;;;;;/h5*(H2,2,3,4);;;;;;;5*1H2/q;;;;;3*+3;3*+2;;;;;/p-15 |
InChI-Schlüssel |
WVCZVIGPIXGYNF-UHFFFAOYSA-A |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


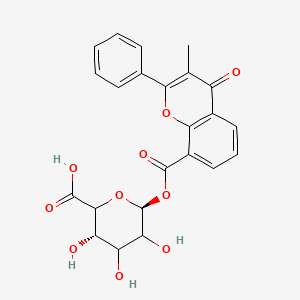

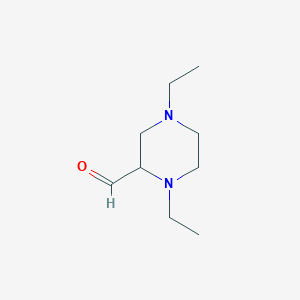
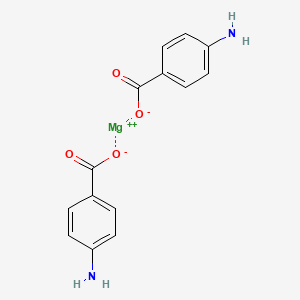
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
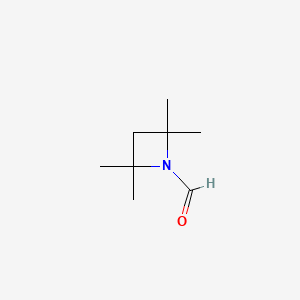
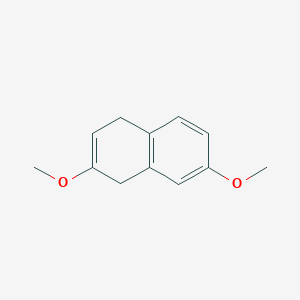
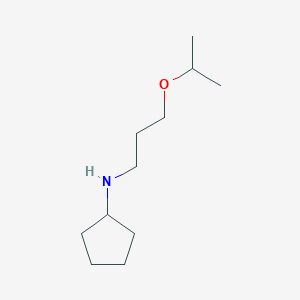
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
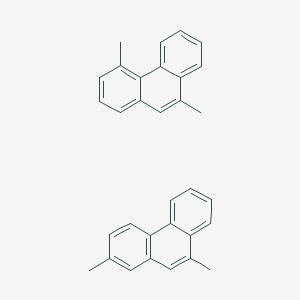

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
